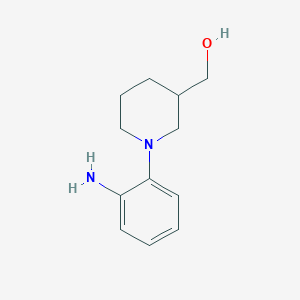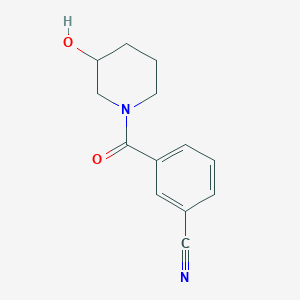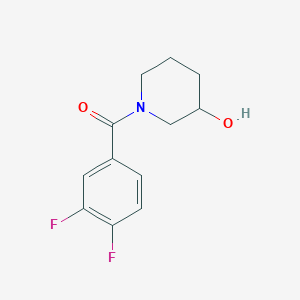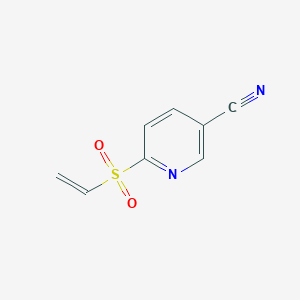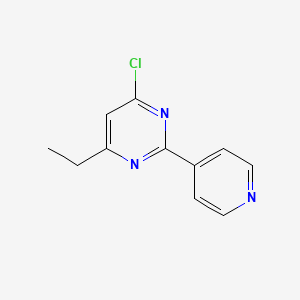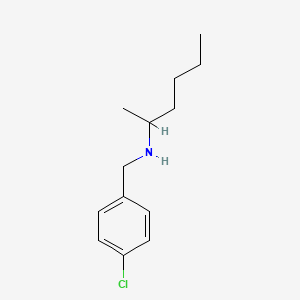 (4-Chlorophényl)méthylamine CAS No. 1157841-85-4"
>
(4-Chlorophényl)méthylamine CAS No. 1157841-85-4"
>
(4-Chlorophényl)méthylamine
Vue d'ensemble
Description
“(4-Chlorophenyl)methylamine” is a complex organic compound that contains a phenyl ring substituted with a chlorine atom, a hexan-2-yl group, and an amine group. The presence of these functional groups suggests that the compound could exhibit interesting chemical properties and reactivity .
Molecular Structure Analysis
The molecular structure of “(4-Chlorophenyl)methylamine” would be characterized by the presence of a phenyl ring, a chlorine atom, a hexan-2-yl group, and an amine group. The exact spatial arrangement of these groups would depend on the specific stereochemistry of the compound .Chemical Reactions Analysis
The compound’s reactivity would be influenced by the presence of the phenyl ring, the chlorine atom, the hexan-2-yl group, and the amine group. The amine group could act as a nucleophile in various reactions, while the chlorine atom could be displaced in nucleophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of “(4-Chlorophenyl)methylamine” would be influenced by its molecular structure. The presence of the polar amine group could impart some degree of solubility in polar solvents, while the nonpolar hexan-2-yl group and phenyl ring could enhance solubility in nonpolar solvents .Applications De Recherche Scientifique
Médecine
Dans le domaine médical, ce composé présente des applications potentielles dans le développement de médicaments en raison de sa similitude structurelle avec d'autres composés ayant des activités biologiques connues. Par exemple, les dérivés thiazoliques, qui partagent une structure de base similaire, ont été utilisés comme agents antimicrobiens, antifongiques et antitumoraux . Le groupe chlorophényle en particulier pourrait être exploré pour son affinité envers certaines cibles biologiques, conduisant potentiellement à de nouveaux traitements pour diverses maladies.
Pharmacologie
Pharmacologiquement, la (4-Chlorophényl)méthylamine pourrait être étudiée pour son potentiel thérapeutique. Compte tenu des similitudes structurelles avec d'autres composés pharmacologiquement actifs, elle peut servir de composé de tête dans la conception de nouveaux médicaments avec une efficacité améliorée et des effets secondaires réduits .
Orientations Futures
Propriétés
IUPAC Name |
N-[(4-chlorophenyl)methyl]hexan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20ClN/c1-3-4-5-11(2)15-10-12-6-8-13(14)9-7-12/h6-9,11,15H,3-5,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNMUBNUHYPUWGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C)NCC1=CC=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


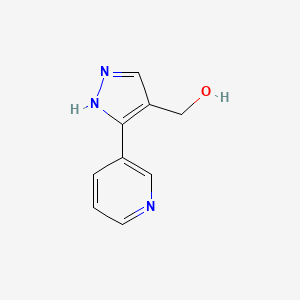

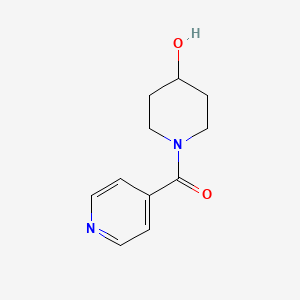

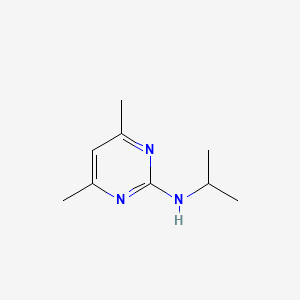

![(2E)-3-(furan-2-yl)-1-[3-(hydroxymethyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B1486574.png)
